molecular formula C15H19F3N2O5S2 B2825490 N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1448069-28-0

N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No. B2825490
CAS RN: 1448069-28-0
M. Wt: 428.44
InChI Key: SRQNGVQXMWNASF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, and purity. For this compound, specific physical and chemical properties are not provided in the available data .

Scientific Research Applications

Synthesis of Biologically Active Derivatives

Research has been conducted on synthesizing new derivatives of acetamide, incorporating the piperidine moiety to explore their biological activities. Studies demonstrate the synthesis of N-substituted acetamide derivatives bearing piperidine and sulfonamide groups, evaluated for their enzyme inhibitory activities, particularly against acetylcholinesterase and butyrylcholinesterase, showing promising results in some compounds (Khalid et al., 2014). Further, these compounds have been assessed for their antibacterial potentials, with some displaying moderate inhibitory effects against various bacterial strains, indicating their potential utility in developing antimicrobial agents (Iqbal et al., 2017).

Enzyme Inhibitory Activities

The enzyme inhibitory properties of compounds derived from or related to this chemical structure have been a focal point of research. A notable study synthesized derivatives with the piperidine nucleus, showing talented activity against cholinesterase enzymes. This research underscores the potential therapeutic applications of these compounds in diseases where enzyme inhibition is beneficial (Khalid, 2012).

Antimicrobial Activities

Several studies have focused on the antimicrobial activities of compounds incorporating the piperidine and sulfonamide groups. For instance, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and showed promising antibacterial activities against various bacterial strains, highlighting the potential of these compounds in antimicrobial therapy (Nafeesa et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. Unfortunately, the mechanism of action for this compound is not provided in the available data .

Safety and Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. The compound may have certain hazard statements such as H302, H315, H319, and H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methyl-2-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O5S2/c1-19-14(21)10-26(22,23)11-6-8-20(9-7-11)27(24,25)13-5-3-2-4-12(13)15(16,17)18/h2-5,11H,6-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQNGVQXMWNASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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